molecular formula C14H14F3N3O2 B1396239 [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester CAS No. 1208081-16-6

[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester

Cat. No.: B1396239
CAS No.: 1208081-16-6
M. Wt: 313.27 g/mol
InChI Key: IEVIMBPMVFZFRB-UHFFFAOYSA-N
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Description

“[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester” is a chemical compound with the molecular formula C14H14F3N3O2 . It is also known by the synonym "ETHYL 2-(METHYL(2-(TRIFLUOROMETHYL)QUINAZOLIN-4-YL)AMINO)ACETATE" .


Synthesis Analysis

The synthesis of quinazolinones, which includes compounds like “this compound”, has been extensively studied . Various methods have been developed, including the coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide . A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has also been used to efficiently produce quinazolin-4-ones .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3.


Chemical Reactions Analysis

Quinazolinones, including “this compound”, can undergo various chemical reactions. For instance, a copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction can provide quinazolinone via a cascade reaction . Another reaction involves the use of trifluoroacetic acid as a CF3 source to provide 2-(trifluoromethyl)quinazolin-4-ones .

Scientific Research Applications

Synthesis and Chemical Applications

  • Domino Synthesis of Quinazolinone Derivatives : A method for synthesizing quinazoline derivatives, such as methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates, was developed. This process uses amino acid esters and imidoylisothiocyanates in ethyl acetate, indicating potential applications in producing similar quinazolinone compounds (Fathalla & Pazdera, 2018).

  • Synthesis of Novel Quinazolinone Esters : Another synthesis approach involved the stereoselective diazotization of amino acids leading to quinazolinone esters. This synthesis method may be relevant for creating compounds related to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester (Acharyulu et al., 2009).

  • Methyl Quinazolinone Acetamido Alkanoate Synthesis : Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate was developed using a chemoselective reaction, offering a pathway to synthesize related quinazolinone derivatives (Ismail et al., 2017).

Potential Biological and Medicinal Applications

  • Antimicrobial Applications : Novel pyrazolo[3,4-d]pyrimidine derivatives, which could include structural similarities with methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester, were investigated for their potential antimicrobial properties (Holla et al., 2006).

  • Antiviral Activities : The synthesis and evaluation of (quinazolin-4-ylamino)methyl-phosphonates for antiviral activity, again relevant to compounds structurally related to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester, were reported (Luo et al., 2012).

  • Synthesis and Analgesic, Anti-inflammatory Activities : Quinazolin-4-(3H)-ones, a category to which methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester may belong, were synthesized and evaluated for their analgesic and anti-inflammatory properties (Alagarsamy et al., 2003).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVIMBPMVFZFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163849
Record name N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-16-6
Record name N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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